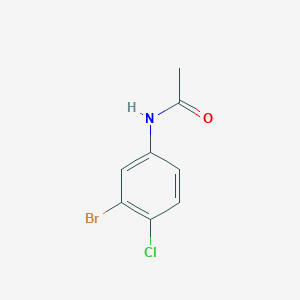
N-(3-ブロモ-4-クロロフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-chlorophenyl)acetamide: is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 4 positions, respectively
科学的研究の応用
Chemistry:
Intermediate in Synthesis: N-(3-bromo-4-chlorophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: It can act as a ligand in the formation of coordination complexes with transition metals.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Biological Probes: It is used as a probe in biochemical studies to understand the interaction of small molecules with biological targets.
Industry:
Material Science: N-(3-bromo-4-chlorophenyl)acetamide is used in the development of new materials with specific properties, such as polymers and coatings.
Agrochemicals: It is explored for its potential use in the formulation of agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-bromo-4-chlorophenyl)acetamide typically begins with 3-bromo-4-chloroaniline.
Acetylation Reaction: The 3-bromo-4-chloroaniline undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure N-(3-bromo-4-chlorophenyl)acetamide.
Industrial Production Methods: Industrial production methods for N-(3-bromo-4-chlorophenyl)acetamide follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(3-bromo-4-chlorophenyl)acetamide can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Hydrolysis: The amide bond in N-(3-bromo-4-chlorophenyl)acetamide can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the compound with altered functional groups.
Hydrolysis Products: Corresponding carboxylic acid and amine.
作用機序
The mechanism of action of N-(3-bromo-4-chlorophenyl)acetamide depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity towards its molecular targets.
類似化合物との比較
N-(4-bromo-3-chlorophenyl)acetamide: A positional isomer with similar properties but different reactivity due to the position of the substituents.
N-(3-bromo-4-fluorophenyl)acetamide: A derivative with a fluorine substituent instead of chlorine, which can alter its chemical and biological properties.
N-(3-chloro-4-bromophenyl)acetamide: Another positional isomer with reversed positions of bromine and chlorine.
Uniqueness: N-(3-bromo-4-chlorophenyl)acetamide is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can lead to distinct pharmacological and chemical properties compared to its isomers and analogs.
特性
IUPAC Name |
N-(3-bromo-4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYJDUZRIZRSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
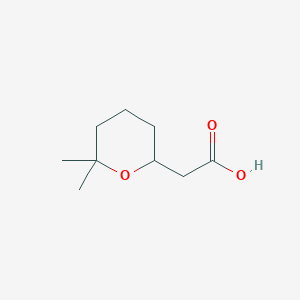
![4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2543518.png)
![2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2543520.png)
![3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2543524.png)
![2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543525.png)
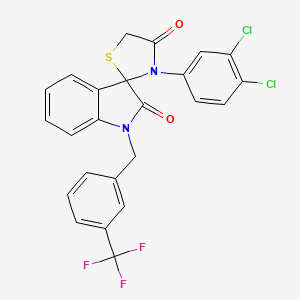

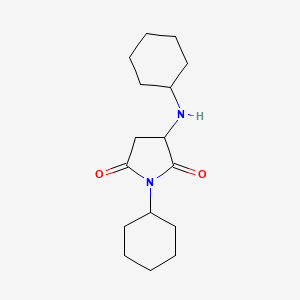

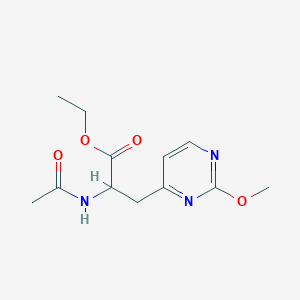
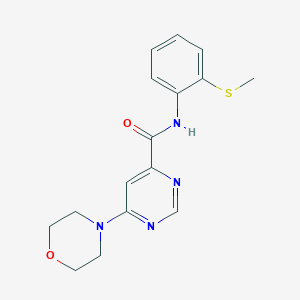
![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2543537.png)
![4-(propan-2-yloxy)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide](/img/structure/B2543538.png)

